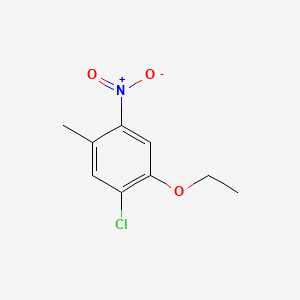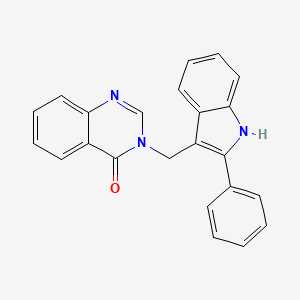
4(3H)-Quinazolinone, 3-((2-phenyl-1H-indol-3-yl)methyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4(3H)-Quinazolinone, 3-((2-phenyl-1H-indol-3-yl)methyl)- is a complex organic compound that belongs to the class of quinazolinone derivatives. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The incorporation of an indole moiety into the quinazolinone structure further enhances its biological properties, making it a compound of significant interest in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 3-((2-phenyl-1H-indol-3-yl)methyl)- typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Esterification: The process begins with the esterification of 2-(1H-indol-3-yl)acetic acid using a catalytic amount of sulfuric acid in ethanol to form ethyl 2-(1H-indol-3-yl)acetate.
Hydrazine Hydrate Reaction: The ethyl ester is then reacted with hydrazine hydrate in methanol to yield 2-(1H-indol-3-yl)acetohydrazide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4(3H)-Quinazolinone, 3-((2-phenyl-1H-indol-3-yl)methyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of reduced quinazolinone derivatives .
Wissenschaftliche Forschungsanwendungen
4(3H)-Quinazolinone, 3-((2-phenyl-1H-indol-3-yl)methyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anti-inflammatory, anticancer, and antimicrobial properties.
Wirkmechanismus
The mechanism of action of 4(3H)-Quinazolinone, 3-((2-phenyl-1H-indol-3-yl)methyl)- involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share structural similarities with the indole moiety of 4(3H)-Quinazolinone, 3-((2-phenyl-1H-indol-3-yl)methyl)-.
Quinazolinone Derivatives: Compounds such as 2-methyl-4(3H)-quinazolinone and 6-chloro-4(3H)-quinazolinone are structurally related to the quinazolinone core.
Uniqueness
The uniqueness of 4(3H)-Quinazolinone, 3-((2-phenyl-1H-indol-3-yl)methyl)- lies in its combined quinazolinone and indole structures, which confer enhanced biological activity and specificity. This dual functionality makes it a valuable compound for drug discovery and development .
Eigenschaften
CAS-Nummer |
88514-38-9 |
|---|---|
Molekularformel |
C23H17N3O |
Molekulargewicht |
351.4 g/mol |
IUPAC-Name |
3-[(2-phenyl-1H-indol-3-yl)methyl]quinazolin-4-one |
InChI |
InChI=1S/C23H17N3O/c27-23-18-11-5-6-12-20(18)24-15-26(23)14-19-17-10-4-7-13-21(17)25-22(19)16-8-2-1-3-9-16/h1-13,15,25H,14H2 |
InChI-Schlüssel |
AKXBJONELMAREA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)CN4C=NC5=CC=CC=C5C4=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3R,6S,10R,13S)-3,4,5,6,10,11,12,13,16,16,17,17-dodecachlorohexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene](/img/structure/B13772161.png)
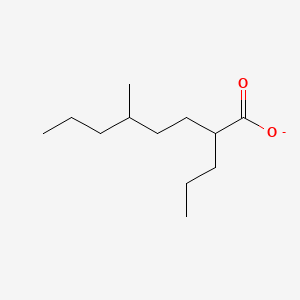
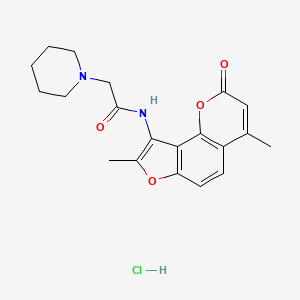
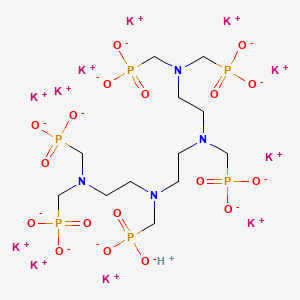
![3-Amino-3-[2-(4-chlorophenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13772187.png)
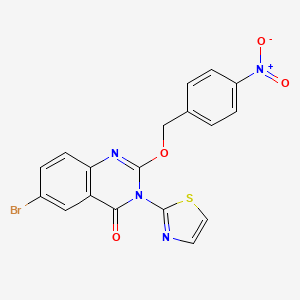
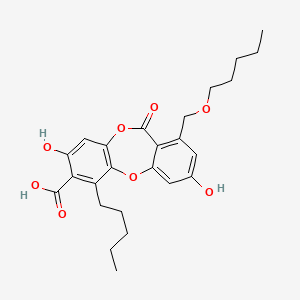
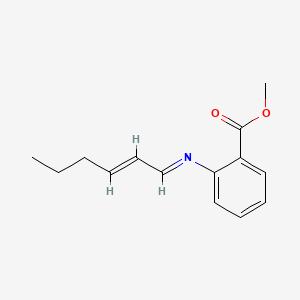
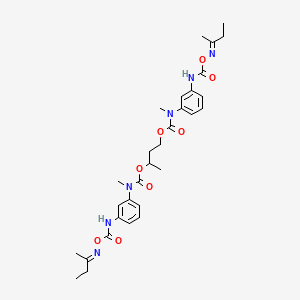
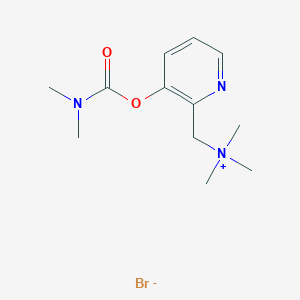
![2,4,6-Tris[1-(methylphenyl)ethyl]phenol](/img/structure/B13772218.png)

